molecular formula C21H27N5O2 B6445284 6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile CAS No. 2640967-89-9

6-(4-{[4-(4-acetylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-3-carbonitrile

Cat. No. B6445284
CAS RN: 2640967-89-9
M. Wt: 381.5 g/mol
InChI Key: VNHMSGZAQMVDJH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a piperazine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The acetyl group attached to the piperazine ring could potentially make this compound an effective acetylating agent .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbon-carbon triple bond suggests that part of the molecule may be linear. The pyridine and piperazine rings would add some three-dimensionality to the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The acetyl group could potentially react with nucleophiles in a nucleophilic acyl substitution reaction. The pyridine ring might undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the nitrogen atoms in the pyridine and piperazine rings could make this compound soluble in polar solvents .

Future Directions

Future research on this compound could involve studying its synthesis, its reactivity, and its potential biological activity. It could also involve investigating its physical and chemical properties, and assessing its safety and hazards .

properties

IUPAC Name

6-[4-[4-(4-acetylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-18(27)25-13-11-24(12-14-25)8-2-3-15-28-20-6-9-26(10-7-20)21-5-4-19(16-22)17-23-21/h4-5,17,20H,6-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHMSGZAQMVDJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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